3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid
Description
3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrroloanthracenes. This compound exhibits unique structural features and chemical properties, making it a subject of interest in various fields of research and application.
Properties
IUPAC Name |
3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-15(24)9-10-22-20(25)18-16-11-5-1-2-6-12(11)17(19(18)21(22)26)14-8-4-3-7-13(14)16/h1-8,16-19H,9-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFLTFTSGBKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid typically involves a multi-step reaction sequence starting from readily available starting materials. The key steps include:
Formation of the anthracene core through cyclization reactions.
Introduction of the pyrrole moiety via condensation reactions.
Oxidation and functional group transformations to introduce the dioxo and propanoic acid functionalities.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts is crucial to achieve high yields and purity. Commonly used methods include batch processing and continuous flow reactors, enabling efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions Used
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting reagents (e.g., alkyl halides). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve desired outcomes.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid finds applications in multiple research domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in material science for developing novel polymers, dyes, and other functional materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the dioxo and pyrrole functionalities allows it to interact with multiple biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Share the anthracene core structure but differ in functional groups and side chains.
Pyrrole-containing compounds: Similar in having the pyrrole moiety but vary in overall molecular architecture.
Polycyclic aromatic hydrocarbons (PAHs): Have multiple fused aromatic rings, offering structural similarity.
Uniqueness
What sets 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid apart is its specific combination of anthracene and pyrrole units, along with the unique dioxo functionalities
There you have it, a detailed dive into the fascinating world of this compound! Intrigued by any specific section, or thinking of diving deeper into another compound?
Biological Activity
3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid is a complex organic compound characterized by its unique structural features, including multiple fused rings and functional groups. This article aims to explore its biological activity through various studies and findings.
The molecular formula of the compound is with a molecular weight of 389.44 g/mol. It features a dioxo group and tetrahydro structures that contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO4 |
| Molecular Weight | 389.44 g/mol |
| CAS Number | 475100-30-2 |
| InChI Key | WOHGJIWWPZOXPP-UHFFFAOYSA-N |
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The presence of the dioxo and tetrahydro groups suggests potential reactivity with various biomolecules, which could lead to alterations in metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related anthracene derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit tumor cell proliferation. The interaction with DNA or RNA synthesis pathways is a common mechanism observed in these studies. For example, compounds featuring fused ring systems have been shown to exhibit cytotoxic effects on cancer cell lines.
Case Studies
- Antimycobacterial Activity : A study evaluated the activity of similar anthracene derivatives against Mycobacterium tuberculosis. The synthesized compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antituberculosis drugs like Isoniazid (INH). This suggests that the structural characteristics of these compounds may enhance their efficacy against resistant strains .
- Cytotoxicity Assessments : Cytotoxicity tests conducted on various cell lines revealed that certain derivatives did not exhibit significant toxicity at therapeutic concentrations. This is crucial for developing potential therapeutic agents that minimize side effects while maximizing efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds to understand how modifications in structure affect biological activity. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency while maintaining low cytotoxicity levels .
Computational Studies
Density Functional Theory (DFT) calculations have provided insights into the electronic properties of the compound. These studies indicate that the presence of localized negative potential regions near functional groups may influence binding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
